1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide

Catalog No.
S4932634
CAS No.
M.F
C16H23FN2O5S
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-methox...

Product Name

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide

Molecular Formula

C16H23FN2O5S

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C16H23FN2O5S/c1-23-10-7-18-16(20)12-5-8-19(9-6-12)25(21,22)15-11-13(17)3-4-14(15)24-2/h3-4,11-12H,5-10H2,1-2H3,(H,18,20)

InChI Key

LPABVXYKYWSKAO-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC

Canonical SMILES

COCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC

The exact mass of the compound 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide is 374.13117117 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide belongs to a class of molecules known as sulfonylurea-piperidinecarboxamides. These molecules are often synthetic and designed for biological activity. The origin of this specific compound is unknown without further information.


Molecular Structure Analysis

The key features of the molecule include:

  • Sulfonyl group (SO2N-): This group can participate in hydrogen bonding and can be involved in interactions with biomolecules. []
  • Fluorine atom (F): The presence of fluorine can affect the molecule's lipophilicity (fat solubility) and metabolic stability. []
  • Methoxy groups (OCH3): These groups can improve the molecule's solubility in water and may be involved in hydrogen bonding. []
  • Piperidine ring: This nitrogen-containing ring is a common scaffold in many biologically active molecules. []

Chemical Reactions Analysis

Without specific research on this compound, outlining its synthesis or other reactions is difficult. However, sulfonylurea-piperidinecarboxamides can be synthesized through various methods, often involving the reaction of a sulfonyl chloride with a piperidinecarboxamide intermediate. []


Physical And Chemical Properties Analysis

  • Likely solid at room temperature due to the presence of the piperidine ring and amide bond.
  • Moderately soluble in water due to the presence of the methoxy groups.
  • Poor solubility in organic solvents due to the presence of the polar sulfonyl and amide groups.

There is no current information available on the specific mechanism of action for this compound. Sulfonylurea-piperidinecarboxamide derivatives can have various mechanisms depending on their structure. Some reported activities include enzyme inhibition, antagonism of receptors, and modulation of ion channels. [, ]

  • Sulfonylureas can have hypoglycemic effects (lowering blood sugar). []
  • Fluorine substitution can potentially alter toxicity profile.

XLogP3

0.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

374.13117117 g/mol

Monoisotopic Mass

374.13117117 g/mol

Heavy Atom Count

25

Dates

Last modified: 04-15-2024

Explore Compound Types